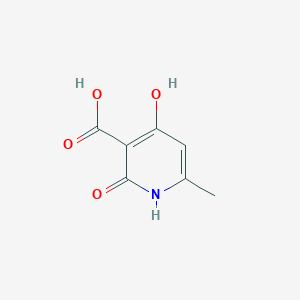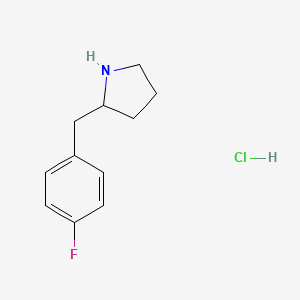
2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride
Übersicht
Beschreibung
2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15ClFN and a molecular weight of 215.6976 . It is used in the field of pharmaceuticals as a building block .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography and NMR spectroscopy . These techniques provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be determined using various analytical techniques. These properties may include melting point, boiling point, density, and solubility . Unfortunately, specific data for this compound was not found in the available resources.Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Case Studies on Human Pharmacokinetic Uncertainty
Research on compounds such as PF-184298 and PF-4776548, which include fluorine atoms and pyrrolidine structures, highlights the complexity of predicting human pharmacokinetics from pre-clinical models. These studies emphasize the need for fit-for-purpose pharmacokinetic studies to make informed decisions on the progression of novel compounds in drug development processes (Harrison et al., 2012).
Material Synthesis and Characterization
Fluorine-containing Organic Molecules as Structure Directing Agents
The study on the synthesis of AlPO4-5 and SAPO-5 materials using benzyl-pyrrolidine and its fluorinated derivatives demonstrates the influence of fluorine atoms on the templating ability of organic molecules in the synthesis of crystalline microporous materials. This research provides insights into the role of fluorinated organic molecules in directing the synthesis of specific material structures (Gómez-Hortigüela et al., 2005).
Synthesis and Biological Activity
Synthesis of Paliperidone
The synthesis process of paliperidone involves steps that include the use of benzyl chloride and highlights the relevance of pyrrolidine derivatives in the synthesis of pharmacologically active compounds. This example illustrates the application of benzyl-pyrrolidine derivatives in medicinal chemistry (Ji Ya-fei, 2010).
Antibacterial Activity of Novel Pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid Derivatives
Research into novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying a pyrrolidinyl group shows promising antibacterial activity. This highlights the potential of pyrrolidinyl derivatives as scaffolds in the development of new antibacterial agents (Asahina et al., 2008).
Safety and Hazards
Wirkmechanismus
- Upon activation, the H1 receptor triggers downstream signaling pathways that lead to various physiological responses .
- By inhibiting H1 receptor activation, this compound reduces vasodilation, capillary permeability, and allergic symptoms such as bronchial and gastrointestinal smooth muscle contraction .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- 2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride is absorbed after oral administration. It distributes to tissues and organs where H1 receptors are present. Metabolism occurs primarily in the liver. The compound is excreted via urine and feces. Factors affecting bioavailability include solubility, metabolism, and drug interactions .
Biochemische Analyse
Biochemical Properties
2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with trypsin-1, a serine protease involved in the hydrolysis of peptide bonds . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to downstream effects on various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression . These changes can result in altered cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with trypsin-1 results in the inhibition of the enzyme’s activity . This binding interaction is crucial for its biochemical effects, as it can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable for a significant period, allowing for sustained effects on cellular processes . Long-term exposure can lead to degradation, which may alter its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity . Threshold effects have been noted, where a specific dosage is required to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound undergoes hydroxylation and other metabolic transformations, which are crucial for its activity and eventual clearance from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its overall efficacy. The compound is distributed evenly within the cellular environment, ensuring its availability for biochemical interactions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects.
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11;/h3-6,11,13H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTCAOZPQHRFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




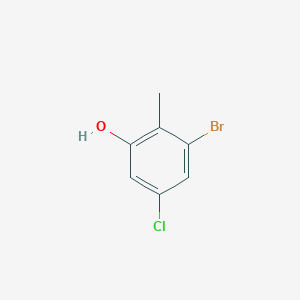



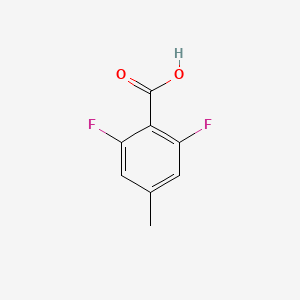


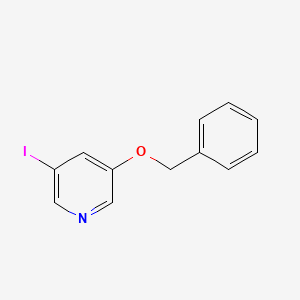

![5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1441538.png)

